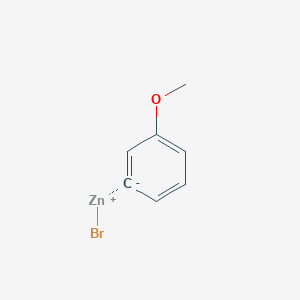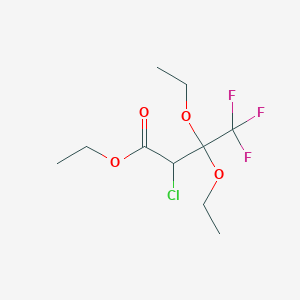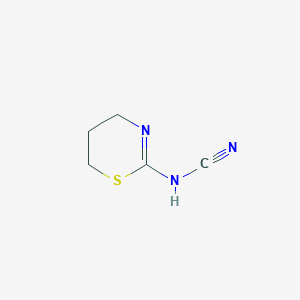
3-Methoxyphenylzinc bromide, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxyphenylzinc bromide, or 3-MPB, is a reagent used in organic synthesis. It is a white crystalline solid with a molecular weight of 241.02 g/mol, and is soluble in tetrahydrofuran (THF). 3-MPB is used in a variety of laboratory experiments and is known for its high reactivity and selectivity.
Aplicaciones Científicas De Investigación
3-MPB is widely used in organic synthesis for a variety of purposes. It is used as a catalyst in the synthesis of heterocycles and as a reagent in the synthesis of aryl halides. It is also used in the synthesis of aryl bromides and aryl amines. Additionally, 3-MPB is used in the synthesis of pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
3-MPB functions as a Lewis acid in organic synthesis. In the presence of anhydrous 3-Methoxyphenylzinc bromide, 0.50 M in THF, it reacts with organic halides such as bromides and iodides to form aryl halides. This reaction is known as the Sandmeyer reaction. The reaction proceeds via a nucleophilic substitution mechanism in which the halide ion is replaced by the nucleophile.
Biochemical and Physiological Effects
3-MPB is not known to have any biochemical or physiological effects. It is not known to be toxic and has no known adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-MPB in laboratory experiments is its high reactivity and selectivity. It is also highly soluble in 3-Methoxyphenylzinc bromide, 0.50 M in THF, which makes it easy to use and handle. The main limitation of using 3-MPB is its cost. It is relatively expensive compared to other reagents.
Direcciones Futuras
There are many potential future directions for the use of 3-MPB. It can be used as a catalyst in the synthesis of more complex molecules, such as polycyclic aromatic hydrocarbons. It can also be used in the synthesis of polymers, dyes, and pigments. Additionally, 3-MPB can be used in the synthesis of pharmaceuticals and other biologically active compounds. Finally, 3-MPB can be used in the synthesis of materials with novel properties, such as nanomaterials.
Métodos De Síntesis
The synthesis of 3-MPB is a two-step process. The first step involves the reaction of 3-methoxyphenyl bromide with zinc powder in the presence of anhydrous 3-Methoxyphenylzinc bromide, 0.50 M in THF. The reaction is carried out at room temperature and the product is a white solid. The second step is the purification of the product by recrystallization from this compound. This two-step process yields a pure product of 3-MPB.
Propiedades
IUPAC Name |
bromozinc(1+);methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.BrH.Zn/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZGMKLYUOBVBV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C[C-]=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane](/img/structure/B6360091.png)
![Poly[3-(octylthio)thiophene-2,5-diyl]](/img/structure/B6360100.png)
![Calix[6]hydroquinone](/img/structure/B6360106.png)










